2-Amino-3-hydroxybenzamide

Vue d'ensemble

Description

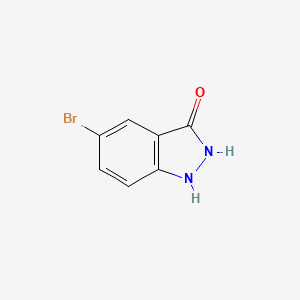

2-Amino-3-hydroxybenzamide is a compound that has been studied for its potential in various applications, including as a prodrug and in the protection against myocardial ischemia and reperfusion injury. The compound is related to 3-aminobenzamide, which is known to be an inhibitor of poly (ADP-ribose) synthetase (PARS), a nuclear enzyme involved in DNA repair processes . The structural similarity suggests that 2-amino-3-hydroxybenzamide may share some of the biological activities of 3-aminobenzamide.

Synthesis Analysis

The synthesis of related compounds, such as 2-hydroxybenzamidines, has been achieved from 3-aminobenzisoxazoles through reductive cleavage of the nitrogen-oxygen bond using various methods, including catalytic hydrogenation and the use of reducing agents like Zn/AcOH or NiCl2/NaBH4 . This process is chemoselective and can be performed in the presence of sensitive functional groups. Although the synthesis of 2-amino-3-hydroxybenzamide is not directly described, the methodologies applied to similar compounds could potentially be adapted for its preparation.

Molecular Structure Analysis

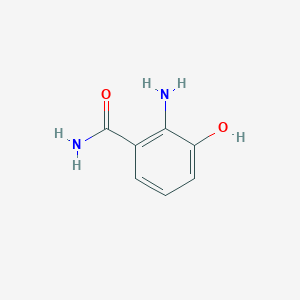

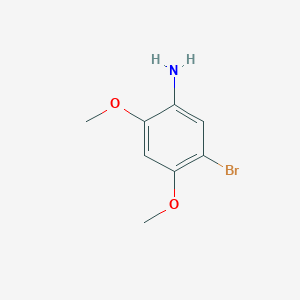

The molecular structure of 2-amino-3-hydroxybenzamide would consist of an aromatic benzene ring substituted with an amino group and a hydroxybenzamide moiety. The presence of these functional groups is likely to influence the compound's reactivity and interaction with biological targets, as seen with 3-aminobenzamide, which interacts with PARS .

Chemical Reactions Analysis

Related compounds, such as 2-hydroxymethylbenzamides, have been shown to undergo cyclization to form phthalide and the parent amine in aqueous solution. This reaction is influenced by the steric properties of the amines and is catalyzed by acids, bases, and buffers . While 2-amino-3-hydroxybenzamide is not specifically mentioned, it may undergo similar chemical transformations due to the presence of the hydroxybenzamide group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-hydroxybenzamide can be inferred from studies on 3-aminobenzamide. As an inhibitor of PARS, 3-aminobenzamide has been shown to protect against myocardial ischemia and reperfusion injury by preserving myocardial ATP levels and reducing infarct size . It also affects DNA repair processes, as indicated by its ability to increase sister-chromatid exchanges in cells exposed to certain DNA-damaging agents . However, it does not alter DNA repair through modulation of deoxynucleoside triphosphate pools . These biological activities suggest that 2-amino-3-hydroxybenzamide may also exhibit significant solubility in biological fluids and interact with cellular targets.

Applications De Recherche Scientifique

Antimicrobial Properties

2-Amino-3-hydroxybenzamide derivatives show promise as antimicrobials. Studies have synthesized new 2-amino-N-hydroxybenzamide derivatives, finding some to exhibit antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria and fungi, comparable to standard drugs (Mahesh et al., 2015).

Marine-Derived Compounds

Compounds including 2-amino-3-hydroxybenzamide, isolated from marine actinomycete Streptomyces sp. ZZ502, have been studied. However, these isolated compounds did not show significant activity against glioma cells or against antibiotic-resistant bacteria and fungi (Zhang et al., 2018).

Antioxidant Activity

Amino-substituted benzamide derivatives, including 2-amino-3-hydroxybenzamide, have shown potential as antioxidants. Their electrochemical oxidation mechanisms are crucial for understanding their free radical scavenging activity. These compounds, through electrochemical behavior, suggest a capacity for scavenging free radicals (Jovanović et al., 2020).

Anticancer Properties

2-Amino-3-hydroxybenzamide derivatives have also been explored for their anticancer activities. Histone deacetylase inhibitors comprising a 2-aminobenzamide group, similar to 2-amino-3-hydroxybenzamide, have shown promising profiles as anticancer drug candidates, with good potency and low toxicity against normal cells (Nagaoka et al., 2006).

Bactericidal Activity

Derivatives of 2-hydroxy-N-benzamides have been assessed for their bactericidal properties against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potent bactericidal activity (Zadrazilova et al., 2015).

Molecular Interactions and Structures

Studies have investigated the molecular structures and interactions of functionally substituted benzamides, including 2-hydroxybenzamides, to understand their thermodynamic properties and intramolecular hydrogen bonding. This research provides insight into the structural properties of these compounds (Verevkin et al., 2016).

Propriétés

IUPAC Name |

2-amino-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUVTOSMGWXSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604630 | |

| Record name | 2-Amino-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-hydroxybenzamide | |

CAS RN |

16353-14-3 | |

| Record name | 2-Amino-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)